molecular formula C19H15FN2O2S B15108221 N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B15108221
M. Wt: 354.4 g/mol
InChI Key: IBCMMGAEVGKTBU-UHFFFAOYSA-N
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Description

N-{1-[(2-Fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a 2-fluorophenylamino group and a phenylketone moiety. The molecule’s design aligns with known pharmacophores for enzyme inhibition, particularly in antifungal agents, as seen in structurally related thiophene carboxamides .

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15FN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24)

InChI Key

IBCMMGAEVGKTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated aromatic compounds.

Scientific Research Applications

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby altering cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Thiophene-2-Carboxamide Backbone

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure: Features a nitro-substituted phenyl group instead of the fluorophenylamino-ketone moiety.
  • Crystallographic Data :
    • Dihedral angles between thiophene and benzene rings: 13.53° (molecule A) and 8.50° (molecule B) .
    • Comparable to N-(2-nitrophenyl)furan-2-carboxamide (dihedral angle: 9.71° ), indicating similar planarity .
N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c, )
  • Structure : Substituted with a pyrazole ring and fluorophenethyl group.
  • Activity : Antifungal EC₅₀ against Rhizoctonia solani: 11.6 μmol/L , superior to thifluzamide (a commercial fungicide). Molecular docking shows strong interactions with succinate dehydrogenase (SDH), a key target in fungal respiration .
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide ()
  • Structure : Benzo[b]thiophene derivative with tetrazole and alkoxy substituents.
  • Use: Listed in customs tariffs, suggesting industrial or agrochemical relevance. No activity data provided .
Thiophene-2-Carboxamides with Pyrazole Moieties ()
  • Key Compounds :

    Compound Substituent Target Fungus EC₅₀ (μmol/L)
    7c 4-Fluorophenethyl R. solani 11.6
    7j 2-Fluorophenyl Fusarium graminearum 28.9
    7h 4-Chlorophenyl Botrytis cinerea 21.3
  • Mechanism : High activity correlates with SDH inhibition via hydrogen bonding and hydrophobic interactions (e.g., with Trp173 and Tyr58 in SDH) .
Thifluzamide (Commercial Fungicide)
  • Structure: Contains a trifluoromethyl-thiazole group instead of fluorophenylamino-ketone.
  • Activity : EC₅₀ against B. cinerea: ~20 μmol/L, comparable to compound 7h .

Contrasts with Non-Antifungal Analogues

  • Opioid-like Compounds ():
    • Examples: N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (probable fentanyl analog).
    • Key Difference : While structurally distinct, these highlight that fluorophenyl and carboxamide groups are versatile in drug design but confer divergent biological activities (antifungal vs. CNS effects) .

Data Tables

Table 1: Crystallographic Comparison of Thiophene Carboxamides

Compound Dihedral Angle (Thiophene-Benzene) Key Interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53° (A), 8.50° (B) C–H⋯O/S weak interactions
N-(2-Nitrophenyl)furan-2-carboxamide 9.71° Similar weak interactions

Table 2: Antifungal Activity of Selected Analogues

Compound Target Fungus EC₅₀ (μmol/L) Mechanism (SDH Interaction)
7c R. solani 11.6 Strong H-bonding with Trp173
7j F. graminearum 28.9 Moderate hydrophobic binding
Thifluzamide B. cinerea ~20.0 Competitive inhibition

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